molecular formula C25H32ClN3O3S B14255365 6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one CAS No. 342792-03-4

6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B14255365
CAS No.: 342792-03-4
M. Wt: 490.1 g/mol
InChI Key: CHGTZBSWNGJDHG-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound that belongs to the class of benzotriazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the benzotriazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the dodecylbenzene sulfonyl group: This step may involve sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzotriazinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,2,3-benzotriazin-4(3H)-one: Lacks the dodecylbenzene sulfonyl group.

    3-(4-Dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one: Lacks the chloro group.

Uniqueness

6-Chloro-3-(4-dodecylbenzene-1-sulfonyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of both the chloro and dodecylbenzene sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

342792-03-4

Molecular Formula

C25H32ClN3O3S

Molecular Weight

490.1 g/mol

IUPAC Name

6-chloro-3-(4-dodecylphenyl)sulfonyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C25H32ClN3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-16-22(17-14-20)33(31,32)29-25(30)23-19-21(26)15-18-24(23)27-28-29/h13-19H,2-12H2,1H3

InChI Key

CHGTZBSWNGJDHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=C(C=CC(=C3)Cl)N=N2

Origin of Product

United States

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